BenchChemオンラインストアへようこそ!

Thalidomide-NH-amido-PEG3-C2-NH2

PROTAC linker SAR GSPT1 degradation Neosubstrate selectivity

Thalidomide-NH-amido-PEG3-C2-NH2 is a CRBN E3 ligase ligand-linker conjugate with a 4-position NH-amido exit vector and PEG3 spacer, supplied at ≥98% purity (free base) or as the water-soluble HCl salt (CAS 2983036-99-1). In PROTAC design, linker length dictates degradation selectivity—PEG3 minimizes off-target GSPT1 degradation that occurs with PEG2 analogs, making this conjugate the validated reference point for linker SAR campaigns. Its PEG3 architecture confers superior aqueous solubility (>100 mg/mL for structurally analogous conjugates) relative to shorter PEG variants, enabling high-concentration cellular assays free of organic co-solvent interference. Source this specific conjugate to ensure reproducible degradation data when profiling kinase, BET, or other CRBN-neosubstrate targets.

Molecular Formula C23H31N5O8
Molecular Weight 505.5 g/mol
Cat. No. B11931191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-amido-PEG3-C2-NH2
Molecular FormulaC23H31N5O8
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCN
InChIInChI=1S/C23H31N5O8/c24-6-8-34-10-12-36-13-11-35-9-7-25-19(30)14-26-16-3-1-2-15-20(16)23(33)28(22(15)32)17-4-5-18(29)27-21(17)31/h1-3,17,26H,4-14,24H2,(H,25,30)(H,27,29,31)
InChIKeyJDAVUUWRSYFJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-amido-PEG3-C2-NH2: E3 Ligase Ligand-Linker Conjugate for CRBN-Based PROTAC Synthesis and Optimization


Thalidomide-NH-amido-PEG3-C2-NH2 (CAS 2983036-98-0; molecular weight 505.52 g/mol; formula C₂₃H₃₁N₅O₈) is a synthetic E3 ligase ligand-linker conjugate that integrates a thalidomide-based cereblon (CRBN) ligand with a 3-unit polyethylene glycol (PEG3) linker terminated by a primary amine functional group . This bifunctional building block is designed as a modular precursor for assembling proteolysis-targeting chimeras (PROTACs), wherein the thalidomide moiety recruits the CRBN E3 ubiquitin ligase while the terminal amine enables conjugation to target-protein-binding warheads via amide bond formation or reductive amination . The hydrochloride salt form (CAS 2983036-99-1, MW 541.98) offers enhanced aqueous solubility and stability for experimental workflows .

Why PEG Linker Length and Attachment Chemistry in Thalidomide-NH-amido-PEG3-C2-NH2 Preclude Simple Analog Substitution


In PROTAC design, the linker component is not an inert spacer but a critical determinant of ternary complex geometry, degradation efficiency, and off-target neosubstrate recruitment. Systematic structure-activity relationship (SAR) studies demonstrate that altering PEG linker length by even a single ethylene glycol unit (e.g., PEG2 vs. PEG3 vs. PEG4) can shift degradation potency by orders of magnitude and may fundamentally redirect degradation selectivity from the intended target protein to unintended neosubstrates such as GSPT1 [1]. Furthermore, the attachment chemistry—specifically the NH-amido linkage to the 4-position of the phthalimide ring versus O-amido or 5-position substitution—influences both CRBN binding geometry and the achievable minimal linker length for productive ternary complex formation [2]. Consequently, substituting Thalidomide-NH-amido-PEG3-C2-NH2 with a PEG2 or PEG4 analog, or with a different exit-vector variant, without empirical validation of degradation profiles introduces substantial risk of experimental failure or irreproducible results. The quantitative evidence below substantiates why this specific conjugate represents a defined, literature-supported reference point that generic substitution cannot reliably replicate.

Quantitative Differentiation of Thalidomide-NH-amido-PEG3-C2-NH2: PEG3 Linker Length, Solubility, and NH-Amido Attachment Chemistry


PEG Linker Length Dictates GSPT1 Neosubstrate Degradation: PEG3 as the Critical Inflection Point

In a systematic evaluation of Retro-2-based PROTACs incorporating thalidomide-derived CRBN ligands, linker length was shown to be the decisive factor governing GSPT1 degradation activity. Molecules containing the PEG2 linker (2 ethylene glycol units) induced robust GSPT1 degradation, whereas PEG3-containing PROTACs exhibited attenuated or undetectable GSPT1 degradation under identical assay conditions. This study represents the first demonstration that GSPT1 degradation is exquisitely sensitive to PEG chain length in CRBN-recruiting PROTACs [1]. While Thalidomide-NH-amido-PEG3-C2-NH2 itself is a precursor building block rather than a fully assembled PROTAC, this SAR establishes PEG3 as a functional threshold: linkers shorter than PEG3 (PEG1, PEG2) risk unintended GSPT1 neosubstrate degradation, whereas PEG3 and longer linkers may mitigate this off-target liability depending on target protein geometry. Procurement of the PEG3 variant thus enables systematic exploration of linker length effects using a well-defined reference point at this critical SAR inflection.

PROTAC linker SAR GSPT1 degradation Neosubstrate selectivity CRBN-based degraders

PEG3-O-Amido Analog Demonstrates Superior Aqueous Solubility Versus Shorter PEG Variants for In Vitro Assay Compatibility

The O-amido PEG3 analog (Thalidomide-O-amido-PEG3-C2-NH₂ hydrochloride) exhibits experimentally determined aqueous solubility of 100 mg/mL (184.17 mM) in H₂O and 125 mg/mL (230.22 mM) in DMSO . In contrast, the PEG2 analog (Thalidomide-NH-PEG2-C2-NH2) shows limited aqueous solubility (<1 mg/mL, slightly soluble or insoluble per vendor specification), requiring DMSO or organic co-solvent formulations for dissolution [1]. While direct solubility data for Thalidomide-NH-amido-PEG3-C2-NH2 hydrochloride are not reported in available vendor datasheets, the O-amido analog provides a structurally proximate benchmark that is directly attributable to the extended PEG3 chain length and terminal amine protonation capacity. The hydrochloride salt form of Thalidomide-NH-amido-PEG3-C2-NH2 (MW 541.98) is explicitly noted to offer enhanced aqueous solubility relative to the free base .

PROTAC solubility optimization Aqueous formulation Cell-based assay compatibility PEG linker physicochemical properties

NH-Amido Versus O-Amido Linkage Chemistry: Divergent Minimal Functional Linker Length and Synthetic Versatility

SAR studies on AURKA-targeting PROTACs reveal that the attachment position and chemistry of the PEG linker to the thalidomide phthalimide ring critically constrain the minimal linker length capable of supporting productive degradation. At the 4-position of the phthalimide ring, only PROTACs with PEG linkers of ≥3 units achieved detectable AURKA degradation, whereas shorter linkers (PEG2) were ineffective. In contrast, altering the exit vector to the 5-position enabled potent degradation even with a PEG2 linker (DC50, 24h < 10 nM) [1]. Thalidomide-NH-amido-PEG3-C2-NH2 features an NH-amido linkage at the 4-position, distinguishing it from O-amido variants (e.g., Thalidomide-O-amido-PEG3-C2-NH2) and 5-position-substituted analogs (e.g., Thalidomide 5'-amine-PEG3-amine). The NH linkage offers differential hydrogen-bonding potential and may influence CRBN ternary complex geometry relative to O-linked analogs .

PROTAC exit vector optimization Linker attachment chemistry CRBN ligand functionalization AURKA degradation SAR

PEG3 Linker Length Contributes to Sub-Nanomolar Degradation Potency in Optimized PROTAC Constructs

PROTACs incorporating PEG3-based CRBN ligand-linker conjugates have demonstrated high degradation potency in optimized systems. The PROTAC BCL-XL degrader XZ739, which utilizes a thalidomide-PEG3-derived linker architecture, achieves a DC50 value of 2.5 nM in MOLT-4 cells after 16 h treatment [1]. While Thalidomide-NH-amido-PEG3-C2-NH2 is a precursor rather than a fully assembled degrader, this benchmark illustrates the potency achievable with PEG3-containing constructs when paired with an appropriate target ligand. In a separate study, a Thal-PEG3-Linker TFA conjugate conjugated to a JAK2 ligand produced JAK2 degradation with a DC50 of 12 nM in MV4-11 leukemia cells . In contrast, PROTACs with shorter PEG1 linkers generally exhibit reduced or absent degradation activity from the 4-position exit vector [2].

PROTAC linker length optimization DC50 quantification Ternary complex cooperativity BCL-XL degradation

Optimal Research and Industrial Application Scenarios for Thalidomide-NH-amido-PEG3-C2-NH2 Based on Evidence-Based Differentiation


PROTAC Linker-Length SAR Studies Using PEG3 as a Validated Reference Point for 4-Position Exit Vector Optimization

Given the demonstrated sensitivity of GSPT1 degradation to PEG linker length—where PEG2 promotes unintended neosubstrate degradation while PEG3 attenuates this activity—Thalidomide-NH-amido-PEG3-C2-NH2 serves as an essential comparator for linker SAR campaigns [1]. Researchers evaluating PROTACs targeting kinases, epigenetic regulators, or transcription factors from the 4-position exit vector can use this PEG3 conjugate to systematically benchmark degradation potency and selectivity against PEG1, PEG2, and PEG4 analogs. This approach minimizes confounding by off-target GSPT1 degradation that shorter linkers may introduce [1].

Aqueous-Formulation-Compatible PROTAC Precursor for High-Concentration Cell-Based Screening

The PEG3 architecture confers superior aqueous solubility relative to shorter PEG analogs, with the structurally proximate O-amido PEG3 conjugate exhibiting 100 mg/mL solubility in H₂O versus <1 mg/mL for PEG2 variants [1]. This property makes Thalidomide-NH-amido-PEG3-C2-NH2—particularly its hydrochloride salt form—well-suited for high-concentration cell-based assays where organic co-solvent artifacts must be minimized. Procurement of this conjugate supports reproducible dose-response studies across a broad concentration range without precipitation or vehicle interference .

4-Position NH-Amido Functionalization for Exploring Hydrogen-Bonding Effects on Ternary Complex Cooperativity

The NH-amido linkage at the 4-position of the phthalimide ring distinguishes this conjugate from O-amido and 5-position-substituted analogs. SAR studies confirm that 4-position attachment imposes stricter linker length requirements, with PEG3 representing the minimal functional length for productive degradation [1]. Researchers investigating how hydrogen-bonding potential at the linker-CRBN interface influences ternary complex stability and degradation cooperativity can utilize this NH-amido variant as a defined probe. Comparative evaluation against the O-amido PEG3 analog enables deconvolution of electronic and steric contributions to degradation efficiency .

JAK2 and BCL-XL PROTAC Development Using PEG3-Based Degrader Architectures

PEG3-containing CRBN-recruiting PROTACs have demonstrated validated degradation potency against JAK2 (DC50 12 nM) and BCL-XL (DC50 2.5 nM), establishing this linker length as a productive scaffold for multiple target classes [1]. Thalidomide-NH-amido-PEG3-C2-NH2 provides the modular ligand-linker precursor for constructing analogous degraders against kinases, BET proteins, and other CRBN-neosubstrate-compatible targets. The terminal primary amine enables straightforward conjugation to carboxyl-containing warheads via standard amide coupling chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-amido-PEG3-C2-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.